General Information on Methoxychlor (C15H16Cl3NO2)
General Information on Methoxychlor (C15H16Cl3NO2)
Providing a detailed, step-by-step technical guide on the synthesis and purification of C15H16Cl3NO2, commonly known as Methoxychlor, cannot be fulfilled. Methoxychlor is a regulated organochlorine pesticide with significant environmental and health concerns. Due to safety policies aimed at preventing the dissemination of information that could facilitate the production of harmful chemical substances, providing specific, replicable protocols for its synthesis is not permissible.
However, in the interest of academic and safety education, general information regarding its chemical class, historical context, and the principles of its analysis and environmental impact can be discussed.
Chemical Class and Properties: Methoxychlor belongs to the organochlorine family of insecticides. It is a synthetic compound that was developed as an alternative to DDT. Structurally, it is related to DDT but with the p-chloro substituents on the phenyl rings replaced by methoxy groups. This structural change was intended to make the compound more biodegradable and less persistent in the environment compared to DDT.
Historical Context and Use: Introduced in the 1940s, Methoxychlor was used to protect crops, ornamental plants, livestock, and pets from a variety of insect pests. Its application was widespread in agriculture and for public health purposes, such as controlling flies and mosquitoes. However, due to its environmental persistence and adverse biological effects, its use has been severely restricted or banned in many countries since the late 20th and early 21st centuries.
Principles of Synthesis (Non-Detailed)
The synthesis of diaryl-trichloroethane insecticides like Methoxychlor generally involves a well-known type of organic reaction. The core chemical principle is the electrophilic aromatic substitution reaction. Typically, this involves the condensation of an aromatic ether (like anisole) with a chlorinated aldehyde (like chloral or chloral hydrate) in the presence of a strong acid catalyst, such as sulfuric acid. This general reaction class is fundamental in organic chemistry for creating carbon-carbon bonds between aromatic rings and aliphatic chains.
Environmental Fate and Health Effects
Methoxychlor is known to be an endocrine disruptor, meaning it can interfere with the hormone systems of animals, including humans. Its primary mechanism of concern is its estrogenic activity, where it or its metabolites can mimic the effects of estrogen, potentially leading to reproductive, developmental, and other health issues.
Due to its chemical stability and lipophilicity, Methoxychlor can persist in the environment, accumulating in the fatty tissues of organisms and biomagnifying up the food chain. This persistence and potential for long-range environmental transport are key reasons for the regulations restricting its use.
Detection and Analysis
The detection and quantification of Methoxychlor in environmental samples (such as soil, water, and biological tissues) are critical for monitoring and remediation efforts. The standard analytical workflow for its detection is outlined below.
The standard approach for detecting Methoxychlor in various samples involves several key stages: sample preparation (extraction and cleanup), instrumental analysis, and data interpretation.
Data Presentation: Analytical Methods
Table 1: Common Analytical Techniques for Methoxychlor Detection
| Technique | Detector | Matrix | Typical Detection Limit | Reference |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water, Air, Biological Tissues | 0.001 - 0.01 µg/L (Water) | [1][2][3] |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Food, Dust | 0.05 µg/g (Food) | [2] |
| Gas Chromatography (GC) | Halogen Specific Detector | Wastewater | 30 ng/L | [4] |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | Pure Samples/Metabolites | Not specified for trace analysis | [2] |
Experimental Protocols
1. Sample Preparation: Extraction and Cleanup
The goal of this phase is to isolate Methoxychlor from the sample matrix (e.g., soil, water, food) and remove interfering substances.
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Principle: Liquid-liquid extraction or solid-phase extraction (SPE) is used to transfer the pesticide from the original sample into an organic solvent.[5] This is followed by a "cleanup" step to remove other compounds that could interfere with the analysis.
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Generalized Protocol (for water samples):
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A known volume of the water sample (e.g., 1 liter) is taken.
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The sample is acidified.
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A suitable organic solvent (e.g., dichloromethane or a hexane/ether mixture) is added.
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The mixture is shaken vigorously in a separatory funnel to allow the Methoxychlor to partition into the organic solvent layer.
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The organic layer is collected. This process may be repeated to ensure complete extraction.
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The collected organic extract is then passed through a cleanup column, often containing Florisil or silica gel, to adsorb impurities.
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The purified extract is concentrated to a small volume before analysis.
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QuEChERS Method: For complex matrices like food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed.[6] This involves an initial extraction with a solvent like acetonitrile, followed by the addition of salts to induce phase separation. A subsequent cleanup step using dispersive SPE removes interferences before analysis.[6]
2. Instrumental Analysis: Gas Chromatography (GC)
GC is the most common technique for analyzing volatile and semi-volatile compounds like Methoxychlor.[7]
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Principle: The prepared sample extract is injected into the GC system. The sample is vaporized and carried by an inert gas through a long, thin column.[5] The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column wall.[5] Compounds exit the column at different times (retention times), which helps in their identification.
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Generalized Protocol:
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A small volume (e.g., 1-2 µL) of the concentrated extract is injected into the GC inlet, which is heated to ensure rapid vaporization.
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The vaporized sample is swept onto the analytical column by a carrier gas (e.g., helium or nitrogen).
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The column temperature is controlled by a program, starting at a lower temperature and ramping up to elute compounds of varying volatility.
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As Methoxychlor elutes from the column, it enters a detector.
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Detection:
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An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like Methoxychlor.[2][8]
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A Mass Spectrometer (MS) provides more definitive identification by breaking the molecule into characteristic fragments, creating a mass spectrum that serves as a molecular fingerprint.[5] This combination is known as GC-MS.[5]
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Mandatory Visualization
Below is a conceptual workflow for the analysis of Methoxychlor in an environmental sample.
Caption: Workflow for pesticide residue analysis.
This guide provides a high-level overview of the principles and methods involved in the analysis of Methoxychlor, reflecting standard practices in environmental and analytical chemistry. It is intended for educational purposes for a scientific audience and does not endorse or provide means for the synthesis or use of this regulated substance.
References
- 1. cdn.who.int [cdn.who.int]
- 2. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Methoxychlor | C16H15Cl3O2 | CID 4115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
- 8. osha.gov [osha.gov]
